N-(4-chlorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the furan and chlorophenyl groups. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Groups: The furan groups are introduced via nucleophilic substitution reactions, often using furan-2-ylmethyl halides.
Introduction of the Chlorophenyl Group: This step involves electrophilic aromatic substitution reactions, typically using chlorobenzene derivatives.
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Amino derivatives, thioethers.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves the inhibition of specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby exerting its biological effects. This can lead to the inhibition of cancer cell growth or the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- **N-(4-CHLOROPHENYL)-5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its dual furan substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H21ClN4O5S |
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Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O5S/c1-15-5-10-19(33-15)14-28(13-18-4-3-11-32-18)20-12-25-23(34(2,30)31)27-21(20)22(29)26-17-8-6-16(24)7-9-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
LSZFPUNVNQKVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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